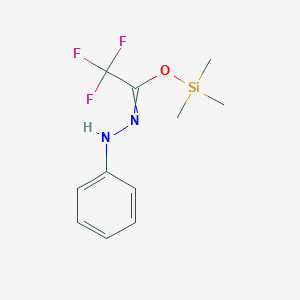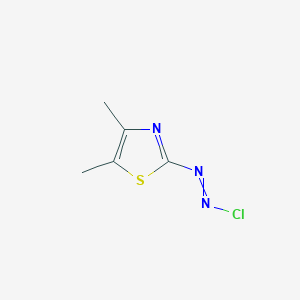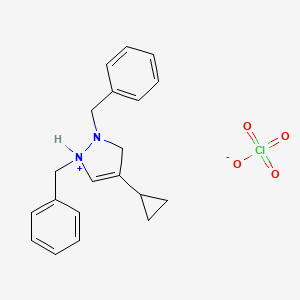
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core, benzyl groups, and a cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of benzylamine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various hydrocarbon derivatives.
科学研究应用
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium iodide
Uniqueness
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its reactivity and stability. This makes it distinct from other similar compounds with different anions, such as chloride, bromide, or iodide.
属性
CAS 编号 |
90253-29-5 |
|---|---|
分子式 |
C20H23ClN2O4 |
分子量 |
390.9 g/mol |
IUPAC 名称 |
1,2-dibenzyl-4-cyclopropyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C20H22N2.ClHO4/c1-3-7-17(8-4-1)13-21-15-20(19-11-12-19)16-22(21)14-18-9-5-2-6-10-18;2-1(3,4)5/h1-10,15,19H,11-14,16H2;(H,2,3,4,5) |
InChI 键 |
GDQXDXTZKFYZQW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C[NH+](N(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


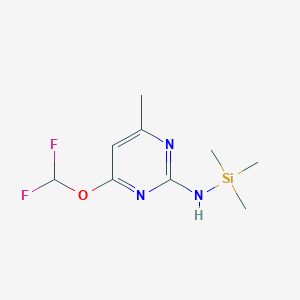

amino}ethyl acetate](/img/structure/B14359618.png)
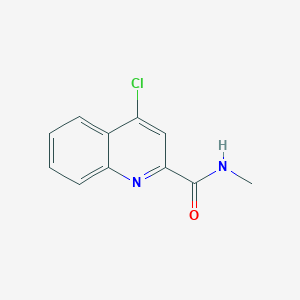
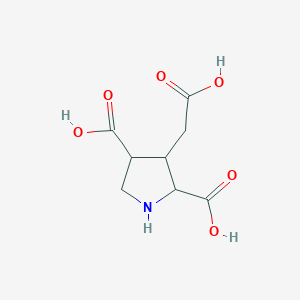
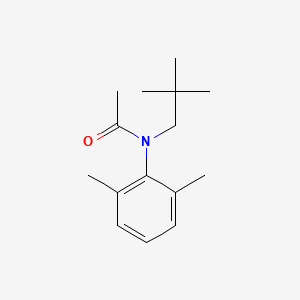
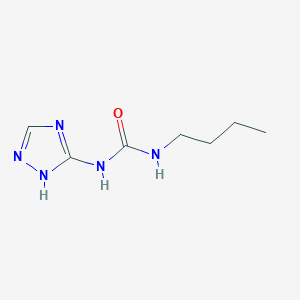
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
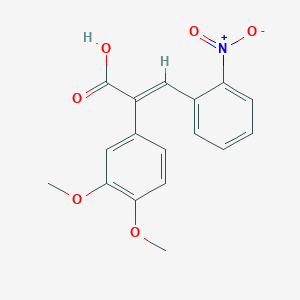
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
